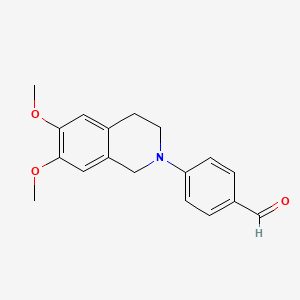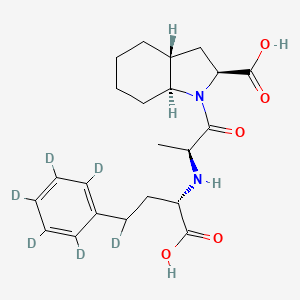
Trandolaprilate-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trandolaprilate-d6 is a deuterium-labeled derivative of Trandolaprilate, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Trandolaprilate is the main bioactive metabolite of Trandolapril, a medication used to treat high blood pressure and heart failure . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trandolaprilate-d6 involves the incorporation of deuterium atoms into the Trandolaprilate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
Trandolaprilate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: Conversion to its active form, Trandolaprilate, in the liver.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution Reactions: Interaction with other molecules in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions typically occur under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is Trandolaprilate, which is the active metabolite responsible for its pharmacological effects .
科学研究应用
Trandolaprilate-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Trandolaprilate in the body.
Metabolic Studies: To understand the metabolic pathways and identify metabolites.
Drug Development: To evaluate the pharmacological properties and potential therapeutic uses of Trandolaprilate.
Biological Research: To study the effects of ACE inhibition on cellular processes and disease models.
作用机制
Trandolaprilate-d6 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
相似化合物的比较
Similar Compounds
Ramiprilate: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Enalaprilate: A non-sulhydryl ACE inhibitor used for similar therapeutic purposes.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
Uniqueness
Trandolaprilate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and interactions .
属性
分子式 |
C22H30N2O5 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D,11D/t11?,14-,16+,17-,18-,19- |
InChI 键 |
AHYHTSYNOHNUSH-BCPJCBEISA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])C[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
规范 SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


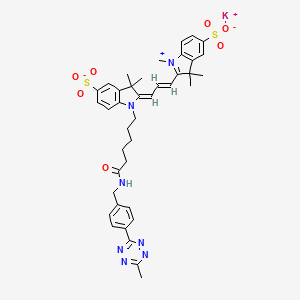
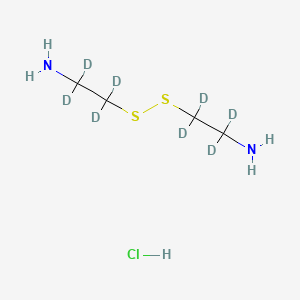
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)

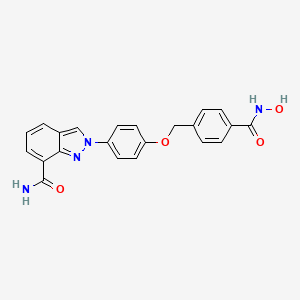

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)




